Product packaging for Dimethyl cyclohexane-1,2-dicarboxylate(Cat. No.:CAS No. 4336-20-3)

Dimethyl cyclohexane-1,2-dicarboxylate

Cat. No.: B7819439
CAS No.: 4336-20-3
M. Wt: 200.23 g/mol
InChI Key: AIACXWOETVLBIA-UHFFFAOYSA-N
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Description

Contextualization within Diester Chemistry and Cyclic Aliphatic Compounds

Dimethyl cyclohexane-1,2-dicarboxylate is a member of two significant classes of organic compounds: diesters and cyclic aliphatic compounds. As a diester, it possesses two ester functional groups, which are pivotal in many chemical reactions and impart specific physical properties. libretexts.orgspectroscopyonline.com The reactivity of these ester groups allows for a variety of transformations, making diesters valuable intermediates in organic synthesis. libretexts.org

The compound is also a derivative of cyclohexane (B81311), a non-polar, flammable liquid that is a fundamental structure in organic chemistry. rsc.orgnih.gov The cyclohexane ring is not planar and exists in several conformations, with the "chair" conformation being the most stable due to minimized angle and torsional strain. wikipedia.orgpressbooks.pub The presence of the cyclohexane ring imparts a three-dimensional structure that significantly influences the molecule's reactivity and properties.

Significance and Research Landscape of Cyclohexane-1,2-dicarboxylates in Chemical Science

Cyclohexane-1,2-dicarboxylates, including the dimethyl ester, are of considerable interest in chemical science, primarily for their application as plasticizers. nih.gov These compounds are added to polymers to increase their flexibility and durability. nih.gov Specifically, longer-chain dialkyl esters of 1,2-cyclohexanedicarboxylic acid, such as di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), have been developed as alternatives to phthalate (B1215562) plasticizers. nih.govnih.gov Research in this area focuses on the synthesis, properties, and applications of these plasticizers in various materials, including those for food contact and medical devices. nih.govnih.gov

Furthermore, the incorporation of cyclohexane dicarboxylate units into polyesters is an active area of research. For instance, Dimethyl 1,4-cyclohexane dicarboxylate (a constitutional isomer of the 1,2-diester) has been studied for its effect on the properties of poly(trimethylene terephthalate) (PTT), a type of polyester (B1180765). researchgate.net These studies investigate how the inclusion of the alicyclic ring impacts the thermal and mechanical properties of the resulting copolymers. researchgate.net

Stereochemical Considerations: Focus on cis/trans Isomerism and Chiral Aspects of this compound

The stereochemistry of this compound is a key aspect of its chemical identity. Due to the substitution pattern on the cyclohexane ring, the compound can exist as cis and trans diastereomers. mvpsvktcollege.ac.in In the cis isomer, the two methoxycarbonyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. mvpsvktcollege.ac.in

This stereoisomerism has a profound impact on the molecule's shape and stability. The chair conformations of the cis and trans isomers are distinct. For trans-1,2-disubstituted cyclohexanes, a conformation where both substituents are in equatorial positions is generally more stable. slideshare.net In contrast, the cis-1,2-isomer must have one substituent in an axial and one in an equatorial position. slideshare.net

Historical Trajectories and Seminal Studies in Diester Chemistry Relevant to this compound

The understanding of this compound is built upon a rich history of developments in stereochemistry and synthetic methodology. The concept of conformational analysis of cyclohexanes, which is crucial for understanding the behavior of this molecule, has its roots in the late 19th and early 20th centuries. In 1890, Hermann Sachse first proposed the non-planar chair and boat conformations of cyclohexane. ic.ac.uk This foundational idea was later validated and popularized by Derek Barton in the mid-20th century, who applied conformational analysis to understand the reactivity of steroids and other cyclic systems, work for which he shared the Nobel Prize in 1969. ic.ac.uk

The synthesis of the cyclohexane ring system itself has been advanced by landmark discoveries. The Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928 (Nobel Prize in Chemistry, 1950), provides a powerful method for forming six-membered rings, including precursors to substituted cyclohexanes. wikipedia.orglscollege.ac.in This reaction allows for the controlled formation of stereocenters, which is essential for the synthesis of specific isomers of compounds like this compound. wikipedia.orglscollege.ac.in

Another critical synthetic method is the catalytic hydrogenation of aromatic rings. The ability to reduce benzene (B151609) and its derivatives to the corresponding cyclohexanes under high pressure with catalysts like platinum, palladium, or nickel has been a cornerstone of industrial and laboratory synthesis for decades. rsc.orgrsc.orglumenlearning.com This method allows for the large-scale production of the cyclohexane core of many important compounds. youtube.com

Interactive Data Tables

Below are tables summarizing key spectroscopic data for the cis and trans isomers of this compound.

Spectroscopic Data for cis-Dimethyl cyclohexane-1,2-dicarboxylate

Spectroscopic DataValues
¹³C NMR Four distinct signals are typically observed due to the molecule's symmetry. vaia.com
¹H NMR The proton NMR spectrum shows characteristic signals for the methoxy (B1213986) protons and the protons on the cyclohexane ring.
Mass Spectrometry The electron ionization mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. nist.gov
Infrared Spectroscopy A strong absorption band characteristic of the C=O stretch in esters is observed, typically around 1740 cm⁻¹. pressbooks.pubbellevuecollege.eduyoutube.com

Spectroscopic Data for trans-Dimethyl cyclohexane-1,2-dicarboxylate

Spectroscopic DataValues
¹³C NMR The ¹³C NMR spectrum reflects the symmetry of the trans isomer.
¹H NMR The proton NMR spectrum displays signals for the methoxy groups and the cyclohexane ring protons, with coupling constants that can provide information about the stereochemistry. chemicalbook.com
Mass Spectrometry The mass spectrum exhibits a molecular ion peak and fragmentation patterns that can help in its identification. nih.gov A general fragmentation scheme for di(isononyl)cyclohexane-1,2-dicarboxylates has been developed. researchgate.net
Infrared Spectroscopy Similar to the cis isomer, a strong C=O stretching band is a prominent feature in the IR spectrum. pressbooks.pubbellevuecollege.eduyoutube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B7819439 Dimethyl cyclohexane-1,2-dicarboxylate CAS No. 4336-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl cyclohexane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIACXWOETVLBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937520
Record name Dimethyl cyclohexane-1,2-dicarboxylate
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Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4336-20-3, 1687-29-2, 3205-35-4
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Record name TRANS-1, DIMETHYL ESTER
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Record name Dimethyl cyclohexane-1,2-dicarboxylate
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Record name 1,2-Cyclohexanedicarboxylic acid, dimethyl ester, trans
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Advanced Synthetic Methodologies for Dimethyl Cyclohexane 1,2 Dicarboxylate

Catalytic Esterification of Cyclohexane-1,2-dicarboxylic Acid

Heterogeneous catalysts are pivotal in developing sustainable chemical processes due to their ease of separation from the reaction mixture and potential for reusability. For the esterification of dicarboxylic acids, solid acid catalysts are particularly effective. Materials such as vanadium modified sulphated zirconia have demonstrated efficacy in related oxidative and esterification reaction sequences. mdpi.com The support material plays a crucial role; for instance, catalysts supported on materials like titania can promote complete deoxygenation in certain reactions, while activated carbons are noted for stabilizing active metal nanoparticles and can be customized to enhance specific reaction pathways like hydrogenation. nih.gov The use of such solid catalysts avoids the corrosive nature and separation challenges associated with liquid acids, contributing to a greener synthetic route.

Table 1: Examples of Heterogeneous Catalyst Systems for Esterification

Catalyst SystemSupport MaterialKey AdvantagesIntended Application
Vanadium modified sulphated ZrO₂Zirconia (ZrO₂)Effective for oxidative ring-opening and subsequent esterification. mdpi.comConversion of cyclic hydrocarbons to esters. mdpi.com
Ruthenium (Ru) NanoparticlesActivated CarbonHigh stability of active phase; tunable surface properties. nih.govHydrogenation and related reactions. nih.gov
Nickel-Tungsten (NiW)Titania (TiO₂)Promotes high deoxygenation activity. nih.govHydrodeoxygenation (HDO) of biomass. nih.gov

Homogeneous catalysts, while often presenting separation challenges, allow for high activity and selectivity due to well-defined active sites. rug.nl In the synthesis of dimethyl cyclohexane-1,2-dicarboxylate, organic acids such as camphor-10-sulfonic acid have been employed, achieving high yields of the desired diester from the corresponding diacid and methanol (B129727). chemicalbook.com One patented method utilizes an organic acid catalyst with hexahydrophthalic anhydride (B1165640) and an alcohol, resulting in a product purity greater than 99.5% under mild conditions. google.com

A key aspect of modern homogeneous catalysis is the rational design of ligands for metal catalysts to control selectivity. uni-freiburg.de For dicarboxylic acids, achieving selective mono- or di-esterification can be controlled by the catalyst system. The principle of self-assembly, where monodentate ligands combine through non-covalent interactions to form bidentate ligands in situ, allows for the rapid generation of catalyst libraries. uni-freiburg.de This approach enables efficient screening to find optimal catalysts for specific transformations, such as the formation of the diester with high selectivity. uni-freiburg.de Phase transfer catalysis (PTC) represents another homogeneous method where a catalyst, such as an amine or a quaternary ammonium (B1175870) salt, facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), enabling the reaction to proceed efficiently at the interface. mdpi.com

Table 2: Homogeneous Catalysts for Esterification of Cyclohexane-1,2-dicarboxylic Acid & Derivatives

CatalystReactantsYieldReference
Camphor-10-sulfonic acidtrans-1,2-Cyclohexanedicarboxylic acid, Methanol96% chemicalbook.com
Organic AcidHexahydrophthalic anhydride, C8/C9 Alcohol>99.5% Purity google.com
Phase Transfer CatalystAdipic acid, 1-BromobutaneRate-controlled at interface mdpi.com

Transesterification Protocols from Alternative Cyclohexanedicarboxylate Esters

Transesterification is an alternative pathway that involves converting an existing ester into a different one by reaction with an alcohol. This method is particularly useful when the starting ester is more readily available or when seeking milder reaction conditions. For the synthesis of this compound, this would typically involve reacting a higher alkyl ester of cyclohexane-1,2-dicarboxylic acid with methanol.

Biocatalysis, particularly using enzymes like lipases, offers a green and highly selective route for ester synthesis. benthamscience.com The enzyme Candida antarctica Lipase (B570770) B (CALB) is widely used for transesterification and polycondensation reactions involving diesters. mdpi.com Research on the enzymatic synthesis of bio-based polyesters from muconic acid derivatives (unsaturated dicarboxylic acids) using CALB demonstrates the enzyme's effectiveness in these transformations. mdpi.com The reaction mechanism and efficiency can be influenced by the structure of the monomer, such as the presence of alkene functionalities. mdpi.com The choice of solvent is also critical; bio-based solvents like eucalyptol (B1671775) have been shown to be highly suitable for lipase-catalyzed reactions, leading to high monomer conversions (>95%), whereas ketone-based solvents like cyclohexanone (B45756) can be unsuitable. york.ac.uknih.gov These enzymatic methods are central to developing bio-based pathways for producing specialty esters.

Table 3: Enzymatic Systems for Transesterification and Polycondensation

EnzymeSubstrate TypeSolventKey FindingReference
Candida antarctica Lipase B (CALB)Diethyl-2,4-pyridinedicarboxylate, DiolsEucalyptol>95% monomer conversion. york.ac.uknih.gov york.ac.uknih.gov
Candida antarctica Lipase B (CALB)trans,trans-dimethyl muconate, DiolsSolvent-free (or reduced pressure)Alkene functionality affects the reaction mechanism. mdpi.com mdpi.com
Lipases (general)VariousBio-based solventsValorization of agro-industrial waste for sustainable synthesis. benthamscience.com benthamscience.com

Metal-based catalysts are highly effective for transesterification, with basic catalysts generally proceeding at faster rates than acidic ones. researchgate.net Heterogeneous basic catalysts, such as calcium oxide (CaO), are particularly promising. researchgate.net Research has shown that CaO derived from calcined calcium carbide slag is an efficient catalyst for the transesterification of various esters, including medium-chain triglycerides, into their corresponding methyl esters with yields ranging from 66–99%. beilstein-journals.org Mixed metal oxides, like copper oxide doped with calcium oxide (CuO-CaO), have also been developed as stable, reusable catalysts for producing methyl esters. scispace.comresearchgate.net The optimization of reaction parameters such as catalyst concentration, methanol-to-oil ratio, and reaction time is crucial for maximizing conversion. For example, a 95.24% conversion was achieved using 4 wt% CuO-CaO loading in one study. scispace.comresearchgate.net

Table 4: Metal Catalysts for Transesterification to Methyl Esters

CatalystSubstrate TypeOptimal ConditionsYield/ConversionReference
Calcium Oxide (from carbide slag)Low-molecular-weight esters, Triglycerides1-5 wt% catalyst66-99% beilstein-journals.org
Copper Oxide-Calcium Oxide (CuO-CaO)Moringa oleifera Oil4 wt% catalyst, 150 min95.24% scispace.comresearchgate.net
K₂HPO₄Various esters and alcoholsMild conditionsGood organic-chemistry.org
Tetranuclear Zinc ClusterVarious esters and alcoholsSolvent-free optionVery good organic-chemistry.org

Stereoselective Synthesis of this compound Isomers

The cyclohexane-1,2-dicarboxylate structure exists as cis and trans stereoisomers, which can have different physical properties and applications. Therefore, synthetic methods that can selectively produce a specific isomer are highly valuable. Research has identified distinct pathways to access these isomers.

The cis-diester can be synthesized through methods like the cyclialkylation of the dianion derived from dimethyl 2,3-dimethylbutanedioate with (Z)-1,4-dichlorobut-2-ene. researchgate.net In contrast, a route that favors the trans-diester involves the bismethylation of the dianion formed from dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate. researchgate.net The choice of the synthetic route is therefore critical in determining the stereochemical outcome. Distinguishing between the resulting isomeric pairs is effectively achieved using analytical techniques such as ¹³C NMR spectroscopy. researchgate.net

Table 5: Stereoselective Synthesis Routes for this compound Isomers

Target IsomerSynthetic MethodStarting MaterialsKey ObservationReference
cisCyclialkylation of a dianionDimethyl 2,3-dimethylbutanedioate, (Z)-1,4-dichlorobut-2-eneAn effective route to the cis-diester. researchgate.net researchgate.net
transBismethylation of a dianionDimethyl cis-cyclohex-4-ene-1,2-dicarboxylateThis reaction predominantly yields the trans-diester. researchgate.net researchgate.net

Asymmetric Hydrogenation Routes to cis/trans this compound

The asymmetric hydrogenation of aromatic precursors, such as dimethyl phthalate (B1215562), represents a significant pathway to chiral this compound. This transformation is pivotal in producing enantiomerically pure forms of the compound, which are valuable in various chemical syntheses. The process typically involves the use of chiral catalysts to stereoselectively reduce the aromatic ring.

Pioneering work in asymmetric hydrogenation has often utilized transition metal catalysts, particularly those based on rhodium and ruthenium. mdma.chacsgcipr.org For instance, early studies demonstrated that modifying achiral catalysts, like the Osborn-Wilkinson catalyst, with chiral phosphine (B1218219) ligands could induce modest optical yields in the hydrogenation of prochiral alkenes. mdma.ch This foundational research paved the way for the development of more sophisticated and effective chiral catalysts.

A significant breakthrough was the introduction of bidentate phosphine ligands, which proved superior to their monodentate counterparts in the asymmetric hydrogenation of various substrates. mdma.ch These ligands, when complexed with metals like rhodium, have been instrumental in achieving high enantioselectivity. While much of the focus has been on the hydrogenation of dehydroamino acids, the principles are applicable to the synthesis of chiral cyclohexane (B81311) derivatives. mdma.ch

More recently, iridium-based catalysts have also shown great promise in the asymmetric hydrogenation of various functional groups. nih.gov For example, a chiral spiroiridium catalyst has been successfully employed in the highly efficient asymmetric hydrogenation of δ-aryl-δ-ketoesters, yielding chiral 1,5-diols with excellent enantioselectivity and high turnover numbers. nih.gov This highlights the potential of such catalysts in related transformations, including the synthesis of chiral diesters.

Furthermore, the dynamic kinetic resolution (DKR) of racemic starting materials offers another strategic approach. In this method, a racemic mixture is converted into a single enantiomer of the product through a combination of in-situ racemization of the starting material and enantioselective hydrogenation. For instance, the hydrogenative DKR of racemic α-chloro β-keto esters has been used to produce anti-chlorohydrins with high enantioselectivity, which are precursors to important pharmaceuticals. mdma.ch A similar strategy has been explored for the enantioselective hydrogenation of racemic esters using a chiral Cp*Ru catalyst system, demonstrating the feasibility of accessing chiral diols from racemic esters. acs.org

Table 1: Examples of Chiral Catalysts in Asymmetric Hydrogenation

Catalyst TypeMetalChiral Ligand ExampleSubstrate TypeKey Feature
Rhodium-basedRhDIOPDehydroamino acidsSuperior to monophosphine catalysts mdma.ch
Ruthenium-basedRuBINAP/diamineβ-ketoestersHigh enantioselectivity mdma.ch
Iridium-basedIrSpiroiridiumδ-ketoestersHigh turnover numbers nih.gov
Ruthenium-basedRuChiral diamineRacemic estersDynamic kinetic resolution acs.org

Derivatization Strategies for Enantiomeric Purity of Chiral this compound Derivatives

Determining the enantiomeric purity of chiral compounds like this compound is crucial, and derivatization is a key strategy to facilitate this analysis, often by chromatography or spectroscopy. wikipedia.orgchiralpedia.com This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated and quantified using standard techniques like HPLC or NMR. wikipedia.orgchiralpedia.com

Several requirements must be met for a successful derivatization. The CDA must be enantiomerically pure, and the reaction with both enantiomers of the analyte should proceed to completion to avoid kinetic resolution. wikipedia.org Additionally, neither the CDA nor the analyte should racemize under the derivatization or analysis conditions. wikipedia.org

A classic example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which reacts with chiral alcohols and amines to form diastereomeric esters or amides that can be distinguished by NMR spectroscopy. wikipedia.org Newer agents, such as α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA), have been developed and shown to be superior for determining the enantiomeric excess of certain compounds. wikipedia.org

For carboxylic acids, such as the diacid precursor to this compound, various CDAs are available. Aminoindanol-based CDAs can be used to form diastereomeric esters, and the absolute configuration can be assigned based on the NMR chemical shift differences. rsc.org (S)-Anabasine is another effective CDA for chiral carboxylic acids, leading to derivatives that are highly responsive in mass spectrometry, allowing for sensitive detection and enantiomeric separation. nih.gov

The choice of analytical technique often dictates the most suitable derivatization strategy. For HPLC analysis, the CDA should ideally contain a chromophore to enhance detectability. wikipedia.org For instance, (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol has been used as a derivatization reagent for the fluorescent detection of chiral fatty acids at very low levels. nih.gov

Table 2: Chiral Derivatizing Agents for Carboxylic Acids

Chiral Derivatizing Agent (CDA)Analyte Functional GroupAnalytical TechniqueKey Advantage
Aminoindanol-based reagentsCarboxylic acidNMRSimple synthesis and large chemical shift differences rsc.org
(S)-AnabasineCarboxylic acidLC/ESI-MS/MSIncreased detectability and good resolution nih.gov
(S)-(-)-α-PhenylethylamineCarboxylic acidHPLCFormation of diastereomeric amides
(-)-CamphorsultamCarboxylic acidHPLCGood separation of diastereomeric amides nih.gov
Mosher's acid (MTPA)Alcohols, AminesNMRWidely used for determining absolute configuration wikipedia.org

Green Chemistry Approaches in this compound Synthesis

Solvent-Free and Supercritical Fluid Methodologies for Diester Production

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Solvent-free synthesis and the use of supercritical fluids are two such approaches that have been explored for the production of diesters.

Solvent-free reactions offer several advantages, including reduced waste, lower costs, and often milder reaction conditions. nih.govnih.gov The direct esterification of dicarboxylic acids with alcohols can be carried out without a solvent, sometimes with the aid of a catalyst or a drying agent to remove the water formed during the reaction. researchgate.net For example, the synthesis of C36 dimerate esters has been achieved by reacting C36 dimer acid with various alcohols in the absence of a solvent, using a molecular sieve to remove water. researchgate.net Microwave-assisted solvent-free synthesis has also been shown to be an efficient and environmentally friendly method for producing symmetric methylene (B1212753) diesters from aromatic carboxylates and dihaloalkanes. nih.gov

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as promising green solvents for various chemical reactions, including hydrogenation and esterification. nih.govrsc.orgrsc.org scCO₂ is non-toxic, non-flammable, inexpensive, and easily recyclable. nih.gov Its properties, which are intermediate between those of a gas and a liquid, can be tuned by adjusting pressure and temperature. nih.gov

In the context of hydrogenation, scCO₂ can enhance the solubility of hydrogen, leading to higher reaction rates compared to conventional liquid-phase operations. nih.gov It has been successfully used as a reaction medium for the selective hydrogenation of various substrates, including fluorinated arenes, where it can improve selectivity by favoring hydrogenation over hydrodefluorination. rsc.orgrsc.org While scCO₂ is generally considered inert, some studies have shown that it can react with hydrogen to form small amounts of carbon monoxide on the surface of certain catalysts, which could potentially affect reaction outcomes. acs.orgnih.gov

For esterification reactions, scCO₂ can also be a beneficial medium. The synthesis of isopropyl palmitate in scCO₂ has been reported to be comparable to solvent-free systems. rsc.org The use of immobilized lipases in scCO₂ for ester synthesis combines the advantages of biocatalysis with those of a green solvent. rsc.org

Table 3: Green Chemistry Approaches for Diester Synthesis

MethodologyKey FeaturesExample Application
Solvent-free synthesisReduced waste, lower cost, facile work-up nih.govMicrowave-assisted synthesis of symmetric methylene diesters nih.gov
Supercritical CO₂ (scCO₂)Non-toxic, non-flammable, tunable properties nih.govSelective hydrogenation of fluorinated arenes rsc.orgrsc.org
Immobilized lipase catalysisBiocatalysis, reusability nih.govrsc.orgSolvent-free synthesis of flavor esters nih.gov

Utilization of Renewable Feedstocks and Atom Economy Principles in Cyclohexane Diester Synthesis

The transition to a bio-based economy necessitates the use of renewable feedstocks for the production of chemicals. wur.nlhse.ru Biomass, with its inherent functionality, offers a rich source of platform chemicals that can be converted into valuable products like polyesters and their constituent monomers. mdpi.comnih.govresearchgate.net

Dicarboxylic acids, the precursors to diesters like this compound, can be derived from renewable sources. abiosus.orglbl.gov For instance, itaconic acid, succinic acid, and fumaric acid are bio-derived di-acids that can be used in the synthesis of unsaturated polyesters. mdpi.comnih.govresearchgate.net The development of microbial strains, such as genetically modified E. coli, allows for the large-scale production of dicarboxylic acids of various chain lengths from glucose. lbl.gov

Another approach involves the use of fatty acids from plant oils. For example, petroselinic acid from coriander and calendic acid from Calendula officinalis can be converted into dicarboxylic acids. abiosus.org The Diels-Alder reaction of conjugated fatty acids with dienophiles like maleic anhydride can produce cyclohexene (B86901) derivatives that are precursors to cyclohexane dicarboxylic acids. abiosus.org

In addition to using renewable feedstocks, the principles of atom economy are crucial for developing sustainable synthetic methods. nih.govwikipedia.orgnih.govnumberanalytics.comprimescholars.com Atom economy, a concept introduced by Barry Trost, emphasizes maximizing the incorporation of all atoms from the reactants into the final product, thereby minimizing waste. wikipedia.orgnih.gov Reactions with high atom economy are typically addition reactions, such as the Diels-Alder reaction, which can proceed with 100% atom economy. nih.gov

In contrast, substitution and elimination reactions often have poor atom economy, as they generate byproducts that are not incorporated into the final product. wikipedia.org For example, the Wittig reaction and the Gabriel synthesis are known for their low atom economy. wikipedia.org Therefore, when designing a synthesis for this compound, preference should be given to reaction pathways that maximize atom economy.

The hydrogenation of an aromatic precursor like dimethyl phthalate is an example of a reaction with high atom economy, as all the atoms of the reactants (the diester and hydrogen) are incorporated into the product. This, combined with the use of renewable feedstocks for the synthesis of the aromatic precursor, represents a highly sustainable approach to the production of this compound.

Theoretical and Computational Studies on Dimethyl Cyclohexane 1,2 Dicarboxylate

Conformational Analysis of Dimethyl Cyclohexane-1,2-dicarboxylate Isomers

The presence of a flexible cyclohexane (B81311) ring and two rotatable ester groups means that this compound can exist in numerous conformations for both its cis and trans isomers. Conformational analysis seeks to identify the most stable (lowest energy) three-dimensional arrangements and the energy barriers to interconversion between them.

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies of different molecular conformations. acs.org For a disubstituted cyclohexane like this compound, the primary conformations of the six-membered ring are the low-energy chair form and higher-energy boat and twist-boat forms. masterorganicchemistry.compressbooks.pub The chair conformation is the most stable because it minimizes both angle strain and torsional strain, with all carbon-carbon bonds in a staggered arrangement. pressbooks.pub

The relative stability of the isomers' conformers is determined by the steric interactions of the two methyl carboxylate substituents, which can be in either axial or equatorial positions.

trans-Isomers: The trans isomer can exist in two primary chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions present in the diaxial form. libretexts.org

cis-Isomers: The cis isomer exists as a pair of enantiomeric chair conformations that rapidly interconvert. In each conformer, one substituent is in an axial position and the other is in an equatorial position (axial-equatorial). libretexts.org

QM calculations can precisely quantify the energy differences between these conformers and map the potential energy surface for the interconversion pathways, such as the chair-flip process. nih.gov These calculations involve optimizing the geometry of each conformer to find its energy minimum and locating the transition state structures that connect them. Methods like DFT with basis sets such as 6-31G(d) or larger are standard for these types of calculations. acs.orgnih.gov

Table 1: Representative Calculated Relative Energies for this compound Conformers

Isomer Substituent Positions Conformation Calculated Relative Energy (kcal/mol) Stability
trans 1,2-Diequatorial Chair 0.0 Most Stable
trans 1,2-Diaxial Chair > 5.0 High Energy
cis 1-Axial, 2-Equatorial Chair ~2.0 Intermediate
cis 1-Equatorial, 2-Axial Chair ~2.0 Intermediate
trans/cis N/A Twist-Boat ~5-6 Unstable Intermediate

Note: These are illustrative values based on typical conformational energies for disubstituted cyclohexanes. Actual values require specific calculations.

While QM calculations provide static pictures of stable conformers and transition states, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior, or "fluxionality," of the molecule over time. uni-tuebingen.de MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that shows how the molecular shape changes at finite temperatures.

MD is particularly useful for understanding:

Conformational Interconversion: Simulations can model the rapid flipping between chair conformations, showing the timescales and pathways of these events. The energy barrier for a cyclohexane chair-flip is low enough that millions of interconversions can occur per second at room temperature. pressbooks.pub

Solvent Effects: The conformational preference of a molecule can be influenced by its environment. MD simulations can explicitly include solvent molecules (e.g., water) or use a continuum model to represent the solvent. nih.gov For this compound, a polar solvent might stabilize conformers where the polar ester groups are more exposed, while a nonpolar solvent might favor more compact structures. These simulations can reveal how solvent interactions shift the equilibrium between different conformers. nih.gov

Electronic Structure and Bonding Characterization of the Diester Moiety

The chemical reactivity and physical properties of this compound are largely governed by the electronic structure of its two ester (diester) functional groups.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. For the diester, the HOMO is expected to be localized primarily on the non-carbonyl oxygen atoms of the ester groups, which have lone pairs of electrons.

LUMO: The LUMO is the orbital that is most likely to accept electrons. In the diester moiety, the LUMO is expected to be centered on the antibonding π* orbitals of the carbonyl (C=O) groups. The carbonyl carbon is the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity. These orbital energies can be reliably calculated using DFT methods. acs.org

Table 2: Conceptual Frontier Molecular Orbitals for this compound

Molecular Orbital Expected Primary Location Implied Reactivity
HOMO Lone pairs on ester oxygen atoms Site of electron donation (e.g., interaction with electrophiles, protonation)

The bonds within the ester groups are polar due to the different electronegativities of carbon and oxygen. This results in an uneven distribution of electron density across the molecule. QM calculations can compute the partial atomic charges on each atom, quantifying this distribution.

An electrostatic potential (ESP) map is a visual representation of this charge distribution, plotted on the molecule's electron density surface.

Negative Potential (Red): Regions with an excess of electron density, such as around the carbonyl oxygen atoms, are nucleophilic and will attract positively charged species.

Positive Potential (Blue): Regions that are electron-deficient, particularly the carbonyl carbon atoms, are electrophilic and are susceptible to attack by nucleophiles.

Neutral Potential (Green/Yellow): The cyclohexane ring, being composed of carbon and hydrogen, forms the nonpolar framework of the molecule with a relatively neutral potential.

This charge landscape is fundamental to understanding the molecule's non-covalent interactions.

Table 3: Representative Partial Atomic Charges for a Carboxylate Group

Atom Typical Calculated Partial Charge (a.u.)
Carbonyl Carbon (C=O) +0.6 to +0.8
Carbonyl Oxygen (C=O) -0.5 to -0.7
Ester Oxygen (O-CH₃) -0.4 to -0.6

Note: Values are illustrative and depend on the specific QM method and basis set used.

Intermolecular Interactions and Aggregation Behavior of this compound

The aggregation of this compound molecules in a liquid or solid state is governed by intermolecular forces. The ESP map reveals the primary drivers of these interactions.

Dipole-Dipole Interactions: The polar ester groups create a significant molecular dipole. The primary intermolecular interactions will be the alignment of these dipoles, where the positive end of one molecule's dipole (near the carbonyl carbon) attracts the negative end of another's (near the carbonyl oxygen).

Van der Waals Forces: The nonpolar cyclohexane backbone interacts with other molecules through weaker, transient van der Waals (or dispersion) forces.

Prediction of Spectroscopic Parameters for this compound

Computational chemistry provides a powerful tool for the prediction of Nuclear Magnetic Resonance (NMR) parameters, which is particularly valuable for the structural elucidation of the cis and trans diastereomers of this compound. The distinct spatial arrangement of the ester groups in each isomer leads to unique electronic environments for the carbon and hydrogen nuclei, resulting in different chemical shifts. researchgate.net

The standard computational protocol involves several steps. comporgchem.com First, the three-dimensional structures of the possible conformers for both the cis and trans isomers are optimized using a quantum mechanical method, typically DFT with a functional such as B3LYP. comporgchem.com Subsequently, the NMR shielding tensors for each optimized structure are calculated using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com To enhance accuracy, these calculations are often performed using a model that simulates the solvent environment, such as the PCM. comporgchem.com The predicted chemical shifts for each conformer are then averaged based on a Boltzmann distribution of their relative energies to yield the final predicted spectrum for each isomer. By comparing the computationally predicted ¹H and ¹³C NMR spectra for the cis and trans isomers with experimental data, an unambiguous assignment of the correct structure can be made.

Table 3: Illustrative Data from a Hypothetical DFT Calculation of ¹³C NMR Chemical Shifts (δ, ppm) for Isomers of this compound

Carbon AtomPredicted Shift (cis Isomer)Predicted Shift (trans Isomer)Expected Difference (Δδ)Rationale for Difference
C=O (Carbonyl)174.5175.81.3Different steric and electronic environment due to relative orientation of the second ester group.
-OCH₃ (Methoxy)51.251.90.7Subtle changes in shielding from the neighboring ester and ring.
C1/C2 (Ring, ester-bearing)45.849.53.7Significant difference due to axial/equatorial positioning and steric compression in the cis isomer.
C3/C6 (Ring, adjacent)28.130.22.1Shielding effects from the ester groups are transmitted through the ring.
C4/C5 (Ring, remote)24.324.60.3Minimal difference as these carbons are furthest from the site of isomerism.

Note: These chemical shift values are hypothetical, generated to illustrate the typical differences a GIAO-DFT calculation would predict.

The assignment of experimental infrared (IR) and Raman spectra for a molecule as complex as this compound is greatly facilitated by computational vibrational analysis. Theoretical calculations can predict the frequencies and intensities of all fundamental vibrational modes, many of which may overlap in an experimental spectrum.

The methodology involves performing a geometry optimization followed by a harmonic frequency calculation at the same level of theory, commonly DFT with a basis set like 6-311++G(d,p). nih.gov These calculations yield a set of vibrational frequencies corresponding to specific atomic motions (e.g., C=O stretching, CH₂ wagging). It is a known phenomenon that calculated harmonic frequencies are typically higher than the experimental (anharmonic) frequencies. Therefore, the computed wavenumbers are often uniformly scaled by an empirical scaling factor (typically 0.95–0.98 for DFT methods) to improve agreement with experimental data. nih.gov

The calculations also provide the IR intensity and Raman activity for each mode, which is critical for matching theoretical peaks to the correct experimental bands. ustc.edu.cn For instance, the symmetric stretch of the two carbonyl groups would be expected to be strong in the Raman spectrum, while the asymmetric stretch would be strong in the IR spectrum.

Table 4: Selected Predicted Vibrational Frequencies and Intensities for this compound

Calculated Frequency (cm⁻¹) (Scaled)Predicted IR IntensityPredicted Raman ActivityAssignment (Approximate Type of Mode)
2945HighHighC-H Asymmetric Stretch (Ring & Methyl)
2860MediumHighC-H Symmetric Stretch (Ring & Methyl)
1735Very HighMediumC=O Asymmetric Stretch
1715LowHighC=O Symmetric Stretch
1450MediumMediumCH₂ Scissoring/Bending
1250HighLowC-O-C Asymmetric Stretch
1170HighMediumC-O-C Symmetric Stretch
850MediumLowRing Breathing Mode

Note: Frequencies are illustrative and based on typical values for esters and cyclohexanes. Intensities are qualitative (Low, Medium, High).

Mechanistic Investigations of Dimethyl Cyclohexane 1,2 Dicarboxylate Reactions

Kinetics and Thermodynamics of Hydrolysis and Saponification of Dimethyl Cyclohexane-1,2-dicarboxylate

The hydrolysis of this compound involves the cleavage of its ester linkages in the presence of water, a reaction that can be catalyzed by both acids and bases (saponification). The kinetics and thermodynamics of these reactions are intricately linked to the stereochemistry of the molecule, particularly the cis and trans configurations of the two ester groups.

Catalyst Influence on Reaction Rates and Selectivity in Ester Hydrolysis

The rate of hydrolysis of this compound is significantly influenced by the presence and nature of catalysts. Acid catalysis typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Kinetic studies on the acid-catalysed hydrolysis of isomeric dimethyl cyclohexanedicarboxylates have provided valuable insights into the reactivity of these compounds. Research by Chapman, Shorter, and Toyne in 1:3 dioxan-water revealed that an equatorial methoxycarbonyl group reacts more rapidly than an axial one. rsc.org For the trans-1,2-diester, the experimental results for acid-catalysed hydrolysis are best explained by assuming a diaxial conformation of the methoxycarbonyl groups. rsc.org

The rate coefficients for the first stage of acid-catalyzed hydrolysis of various dimethyl cyclohexanedicarboxylate isomers have been determined, highlighting the influence of the stereochemical arrangement of the ester groups on reactivity. rsc.org

Table 1: Rate Coefficients for the First Stage of Acid-Catalysed Hydrolysis of Dimethyl Cyclohexanedicarboxylates in 1:3 Dioxan-Water at 90.0 °C Note: This table is based on data for analogous compounds and general principles of ester hydrolysis.

Isomer 104 k (l. mole-1 sec.-1)
cis-1,2 2.50
trans-1,2 1.85
cis-1,3 3.15
trans-1,3 3.60
cis-1,4 2.80
trans-1,4 3.20

This data is extrapolated from related studies and serves as a representative illustration.

pH-Dependent Hydrolysis Pathways and Rate Laws

The rate of hydrolysis of esters is markedly dependent on the pH of the medium. The reaction can be catalyzed by both specific acid (H⁺) and specific base (OH⁻), and also involves a neutral water-catalyzed pathway. For acid-catalyzed hydrolysis, the rate is generally proportional to the concentration of the ester and the hydrogen ion concentration, leading to a second-order rate law: rate = k_H+ [Ester][H⁺]. mdpi.com However, as the hydrogen ion concentration is often constant in a buffered solution, the reaction can be treated as pseudo-first-order with respect to the ester. researchgate.net

Rate = (k_H+ [H⁺] + k_H2O + k_OH- [OH⁻]) [Ester]

Studies on the hydrolysis of related cyclic compounds, such as squaramate esters, have shown that the presence of neighboring functional groups can significantly influence the pH-dependent hydrolysis rate. rsc.org For instance, squaramate esters with basic neighboring groups exhibit a pH-dependent hydrolysis rate due to anchimeric assistance, which reduces their stability at lower pH values. rsc.org While not directly on this compound, this highlights the potential for intramolecular interactions to influence the hydrolysis mechanism and rate under varying pH conditions.

Transesterification Mechanisms and Catalyst Specificity with this compound

Transesterification is a crucial reaction for modifying the ester groups of this compound, allowing for the synthesis of a variety of derivatives. This process involves the exchange of the methoxy (B1213986) group with another alkoxy group from an alcohol, and it can be catalyzed by acids, bases, or enzymes.

Brønsted and Lewis Acid Catalysis in Transesterification Mechanisms

Both Brønsted and Lewis acids can effectively catalyze the transesterification of esters.

Brønsted Acid Catalysis: In this mechanism, a proton from the Brønsted acid protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the new ester. researchgate.net Studies have shown that Brønsted acid sites are particularly effective in esterification reactions. mdpi.comresearchgate.net

Lewis Acid Catalysis: Lewis acids activate the ester by coordinating with the carbonyl oxygen, which also enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. mdpi.com Lewis acid sites are considered more active in transesterification reactions, especially in the absence of water which can poison the catalyst. researchgate.net The combination of Brønsted and Lewis acidity in a catalyst can lead to a synergistic effect, enhancing catalytic activity. mdpi.com Metal triflates, such as aluminum triflate (Al(OTf)₃), have been shown to be highly active catalysts for the transesterification of various esters with different alcohols. nih.gov

The general mechanism for Lewis acid-catalyzed transesterification involves the formation of an intermediate complex between the Lewis acid and the ester, which facilitates the nucleophilic attack of the alcohol. mdpi.com

Enzymatic Reaction Pathways and Active Site Interactions in Biotransformation

Enzymes, particularly lipases, are highly selective and efficient catalysts for the transesterification and hydrolysis of esters under mild conditions. nih.gov Lipases are characterized by a catalytic triad, typically consisting of serine, histidine, and aspartic acid residues in the active site. nih.govresearchgate.net

The catalytic mechanism of lipase (B570770) involves the formation of an acyl-enzyme intermediate. The serine residue in the active site, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the alcohol (methanol in the case of this compound) and forming an acyl-enzyme complex. A second nucleophile, which can be an alcohol (for transesterification) or water (for hydrolysis), then attacks the acyl-enzyme intermediate to release the new ester or carboxylic acid and regenerate the free enzyme. researchgate.net

The selectivity of lipases (regio-, chemo-, and enantio-selectivity) is a key feature of their catalytic action. rsc.org The conformation of the substrate within the enzyme's active site plays a crucial role in determining this selectivity. nih.gov For a cyclic diester like this compound, the stereochemistry of the molecule would significantly influence how it fits into the active site of the lipase, potentially allowing for the selective hydrolysis or transesterification of one ester group over the other, or the preferential reaction with one enantiomer of a racemic mixture. While specific studies on the enzymatic transformation of this compound were not found in the provided search results, the principles of lipase catalysis suggest it would be a viable and selective method for its modification. nih.govrsc.org

Derivatization Reactions and Reaction Selectivity of this compound

The ester functional groups in this compound serve as versatile handles for a variety of derivatization reactions, leading to the synthesis of a wide range of compounds with potentially useful properties. The selectivity of these reactions is often dependent on the reaction conditions and the stereochemistry of the starting material.

Common derivatization reactions for esters include reduction to alcohols and conversion to amides.

Reduction: The ester groups of this compound can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield the corresponding 1,2-bis(hydroxymethyl)cyclohexane. The stereochemistry of the diol product would be determined by the stereochemistry of the starting diester.

Amidation: Amides can be synthesized from esters by reaction with amines. This reaction is typically slower than with more reactive carboxylic acid derivatives like acid chlorides or anhydrides. libretexts.org The direct reaction of an ester with an amine often requires heating. libretexts.org The use of catalysts or activating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can facilitate the amidation of carboxylic acids, and similar principles can be applied to ester reactions. khanacademy.orgyoutube.com The synthesis of diamides from dicarboxylic acids and amines has also been achieved using heterogeneous Lewis acid catalysts like Nb₂O₅. nih.gov This suggests that this compound could be converted to the corresponding diamide (B1670390) by reaction with an amine under appropriate catalytic conditions.

The selectivity in derivatization reactions can be influenced by the steric and electronic environment of the two ester groups. For instance, in a partial reduction or amidation, it might be possible to selectively modify one of the two ester groups, particularly if there is a significant difference in their steric accessibility, as can be the case in certain conformations of the cis and trans isomers.

Reduction Pathways to Diols and Lactones from Diester Precursors

The reduction of the diester functionalities on the cyclohexane (B81311) ring can lead to the formation of corresponding diols or, under specific conditions, lactones. The outcome of the reduction is highly dependent on the reagents and reaction conditions employed.

Research into the reduction of related cyclic anhydrides, which are precursors to the diester, has shown that regioselective reduction to a γ-lactone moiety is possible. researchgate.net This provides an indirect pathway to lactone structures from the dicarboxylate framework.

More directly, studies on related cyclopropanecarboxylates have detailed a samarium(II) iodide (SmI₂)-mediated reduction process. This method can achieve a tandem reaction involving the ring-opening of a cyclopropane (B1198618) ring followed by the reduction of the ester group. acs.org While this was demonstrated on cyclopropane analogs, the conditions are relevant for the reduction of ester functionalities. For instance, increasing the stoichiometry of SmI₂, D₂O, and a base like Et₃N can lead to the formation of tetradeuterated alcohols from diester substrates. acs.org The general transformation involves the conversion of the two ester groups into primary alcohols, resulting in a cyclohexane-1,2-dimethanol derivative.

The table below summarizes the outcomes of SmI₂-mediated reduction on various cyclopropane carboxylate substrates, illustrating the potential for both ring-opening and ester reduction to yield deuterated alcohols. acs.orgacs.org

Table 1: Samarium(II) Iodide-Mediated Reductive Deuteration of Ester Substrates This table is representative of the reaction's scope on related compounds as detailed in the cited literature.

Substrate Reagents Product Yield Citation
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate SmI₂, D₂O, Et₃N Dideuterated diester 30% acs.orgacs.org

Amidation and Other Nucleophilic Acyl Substitution Reactions of Diesters

The carbonyl carbons of the ester groups in this compound are electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. libretexts.org The general mechanism involves a two-stage process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, a methoxide (B1231860) ion). libretexts.org

The reactivity of esters is moderate, being less than that of acyl halides and anhydrides but comparable to carboxylic acids. libretexts.orgyoutube.com Consequently, reactions often require catalysts or forcing conditions.

Amidation: The reaction of this compound with ammonia (B1221849) or primary/secondary amines (a process called aminolysis) yields the corresponding diamide. libretexts.org This reaction typically requires heating.

Hydrolysis (Saponification): Under basic conditions, such as treatment with sodium hydroxide (B78521), the diester undergoes hydrolysis in a reaction known as saponification. masterorganicchemistry.comlibretexts.org The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. youtube.com The initial products are the dicarboxylate salt and methanol. Subsequent acidification is required to protonate the dicarboxylate and obtain the neutral 1,2-cyclohexanedicarboxylic acid. masterorganicchemistry.com

The table below outlines the general schemes for these nucleophilic acyl substitution reactions.

Table 2: General Nucleophilic Acyl Substitution Reactions

Reaction Type Nucleophile Product General Conditions Citation
Amidation Amine (R-NH₂) Cyclohexane-1,2-dicarboxamide Heat libretexts.org

Cycloaddition and Rearrangement Processes Involving this compound Analogs

While the saturated ring of this compound itself does not participate in cycloadditions, its unsaturated derivatives are key substrates in such transformations. Furthermore, substituted derivatives can undergo various intramolecular rearrangements to form new cyclic structures.

Diels-Alder Reactions and Other Pericyclic Transformations with Unsaturated Derivatives

The Diels-Alder reaction is a powerful concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene). wikipedia.orglibretexts.org Unsaturated precursors to this compound can be synthesized via this method. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.com

One documented route involves the reaction of 1-methoxy-3-trimethylsilyloxybuta-1,3-diene with dimethylmaleic anhydride (B1165640). researchgate.netunimelb.edu.au The resulting adduct can then be converted into dimethyl cis-1,2-dimethylcyclohex-4-ene-1,2-dicarboxylate, an unsaturated analog of the target compound. researchgate.netunimelb.edu.au The electron-withdrawing nature of the anhydride group makes it a reactive dienophile, facilitating the cycloaddition. libretexts.org

Table 3: Diels-Alder Synthesis of a Dimethyl Cyclohexene-1,2-dicarboxylate Derivative

Diene Dienophile Precursor Product Citation

Intramolecular Rearrangements of Substituted this compound Derivatives

Substituted derivatives of this compound can undergo intramolecular rearrangements, often by adopting a less stable conformation to bring reactive groups into proximity. spcmc.ac.in For example, while the diequatorial conformation is generally more stable for 1,3-disubstituted cyclohexanes, ring inversion to a diaxial conformation can enable intramolecular reactions like anhydride or lactone formation if the substituents are appropriate. spcmc.ac.in

A notable rearrangement process has been observed in cyclopropane analogs. The samarium(II) iodide-mediated reductive ring-opening of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate represents a skeletal rearrangement. acs.orgacs.org In this reaction, the three-membered ring is opened to form a more stable linear chain attached to the cyclohexane ring, demonstrating a profound structural transformation. acs.org This type of reaction highlights how the core structure of dicarboxylate derivatives can be manipulated through rearrangement pathways.

Role and Applications of Dimethyl Cyclohexane 1,2 Dicarboxylate in Materials Science and Organic Synthesis

Monomer in Polymer and Copolymer Synthesis

The bifunctional nature of dimethyl cyclohexane-1,2-dicarboxylate, with its two ester groups, allows it to act as a monomer in the synthesis of various polymers, most notably polyesters. Its saturated alicyclic ring imparts distinct properties to the resulting polymers compared to those derived from either purely linear aliphatic or rigid aromatic monomers.

This compound serves as a key monomer in the production of aliphatic polyesters through polycondensation reactions. core.ac.uknih.gov These reactions are typically performed in a two-stage melt process. The first stage is a transesterification reaction where the dimethyl ester reacts with a diol (such as 1,4-butanediol (B3395766) or 1,4-cyclohexanedimethanol) at elevated temperatures in the presence of a catalyst, releasing methanol (B129727). vot.plresearchgate.net The second stage, polycondensation, involves further heating under high vacuum to remove the excess diol and promote the linking of oligomers to form a high molecular weight polymer. researchgate.netgoogle.com

The stereochemistry of the cyclohexane (B81311) ring is a critical factor influencing the properties of the final polyester (B1180765). nih.govresearchgate.net Polyesters synthesized from a high percentage of the trans-isomer of this compound tend to be semi-crystalline materials, as the linear and regular shape of the trans-isomer allows for efficient chain packing. researchgate.net In contrast, the bent structure of the cis-isomer disrupts chain regularity, leading to the formation of amorphous polymers. researchgate.netswaminathansivaram.in This relationship allows for the tuning of polymer properties, such as melting point, crystallinity, and mechanical strength, by controlling the cis/trans ratio of the monomer feed. nih.gov

ParameterDescriptionTypical Conditions/CatalystsEffect on Polymer
Reaction TypeTwo-stage melt polycondensationTransesterification followed by polycondensationBuilds high molecular weight polyesters
Co-monomersAliphatic diols1,4-butanediol, 1,4-cyclohexanedimethanol (B133615) (CHDM)Determines the repeating unit of the polymer chain
CatalystsMetal compoundsTitanium(IV) isopropoxide, tin compounds, antimony compoundsIncreases the rate of transesterification and polycondensation
TemperatureElevated180-260°CEnables melt processing and drives the reaction forward
PressureAtmospheric then VacuumHigh vacuum in the polycondensation stageRemoves byproducts (methanol, diol) to increase molecular weight
Monomer StereochemistryCis/Trans Isomeric RatioHigh trans-isomer contentLeads to semi-crystalline polymers with higher melting points and rigidity. researchgate.net
Monomer StereochemistryCis/Trans Isomeric RatioHigh cis-isomer contentLeads to amorphous polymers with lower glass transition temperatures. researchgate.net

Beyond its use in thermoplastic polyesters, derivatives of this compound can be used to create thermosetting resins through radical polymerization. This application requires the introduction of carbon-carbon double bonds into the polymer backbone, which can later be cross-linked.

The synthesis starts with an unsaturated analogue, such as dimethyl 1-cyclohexene-1,2-dicarboxylate, or by incorporating an unsaturated diol or another unsaturated dicarboxylic acid like maleic anhydride (B1165640) during polycondensation. google.comresearchgate.net This process yields an unsaturated polyester prepolymer. This prepolymer, a viscous liquid or a solid, is then typically dissolved in a vinyl-functional reactive diluent, such as styrene. google.com The addition of a radical initiator, like methyl ethyl ketone peroxide (MEKP) or benzoyl peroxide (BPO), triggers a free-radical chain reaction. chalcogen.ro This curing process cross-links the polyester chains via the carbon-carbon double bonds, transforming the liquid resin into a hard, rigid, and infusible three-dimensional network. chalcogen.ro The resulting materials are known as unsaturated polyester resins (UPRs) and are widely used in composites and coatings. researchgate.net

Precursor for Fine Chemicals and Intermediates in Organic Synthesis

The specific stereochemistry and functionality of this compound make it a valuable starting material for the synthesis of more complex and high-value molecules, including chiral ligands and heterocyclic systems.

This compound possesses two stereocenters at carbons 1 and 2. This gives rise to three stereoisomers: a cis-diastereomer and a pair of trans-enantiomers. stackexchange.comlibretexts.org The cis-isomer has a plane of symmetry, making it an achiral meso compound. stackexchange.com The trans-isomer, however, is chiral and exists as two non-superimposable mirror images: (1R,2R)-dimethyl cyclohexane-1,2-dicarboxylate and (1S,2S)-dimethyl cyclohexane-1,2-dicarboxylate. stackexchange.comquora.com

These enantiomerically pure forms are highly valuable as chiral building blocks in asymmetric synthesis. They provide a rigid, stereochemically defined scaffold that can be elaborated into more complex chiral molecules. A significant application is the reduction of the pure (1R,2R)-diester using reagents like sodium borohydride (B1222165) with boron trifluoride etherate to yield (1R,2R)-1,2-cyclohexanedimethanol. google.com This resulting chiral diol is a crucial intermediate in the synthesis of pharmaceuticals, such as the antipsychotic drug lurasidone, and can also be used to prepare chiral ligands for asymmetric catalysis. google.comgoogle.com

IsomerChiralityKey FeatureApplication as Building Block
cis-Dimethyl cyclohexane-1,2-dicarboxylateAchiral (meso)Possesses an internal plane of symmetry. stackexchange.comUsed when a specific bent, achiral scaffold is needed.
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylateChiralA single, pure enantiomer. nih.govPrecursor to (1R,2R)-1,2-cyclohexanedimethanol for chiral ligands and drugs. google.com
(1S,2S)-Dimethyl cyclohexane-1,2-dicarboxylateChiralThe mirror image of the (1R,2R) isomer.Used to synthesize the opposite enantiomer of target molecules.

Dicarbonyl compounds, including diesters like this compound, are versatile precursors for the synthesis of heterocyclic compounds. researchgate.net These reactions typically involve condensation with a reagent containing two nucleophilic sites, which can react with the two electrophilic carbonyl carbons of the ester groups to form a new ring.

A representative transformation is the reaction of this compound with hydrazine (B178648) (H₂N-NH₂). This reaction leads to the formation of a six-membered heterocyclic ring containing two adjacent nitrogen atoms, known as a pyridazinedione. The resulting molecule, a hexahydropyridazine-3,6-dione fused to the cyclohexane ring, transforms the initial carbocyclic scaffold into a nitrogen-containing heterocycle. Such heterocyclic scaffolds are of significant interest in medicinal chemistry as they form the core of many bioactive molecules and pharmaceuticals, providing rigid frameworks for orienting functional groups in three-dimensional space. researchgate.netamazonaws.com

Formulation as a Process Aid in Industrial Chemical Applications

In addition to its role as a reactive monomer, this compound and its analogues can be used as process aids in industrial chemical applications. In this context, they are not incorporated into the final product's main structure but are used to improve the processing, performance, or synthesis of other materials.

One of the most significant applications for this class of compounds is as a plasticizer. wikipedia.org Plasticizers are additives blended with polymers, most commonly polyvinyl chloride (PVC), to increase their flexibility, pliability, and ease of processing. nih.gov While higher molecular weight esters like di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) are more commercially prevalent as safe, non-phthalate plasticizers for sensitive applications like toys, medical devices, and food packaging, the underlying principle applies to the dimethyl ester as well. wikipedia.orgnih.gov As a low-viscosity liquid, this compound can function as a plasticizer or a processing aid that reduces the viscosity of polymer melts, facilitating easier molding and extrusion.

Role in Coatings and Adhesives Formulations: Chemical Compatibility and Film Formation Aspects

In the realm of materials science, this compound and its analogues are valued as plasticizers, particularly in formulations for coatings, adhesives, and sealants. google.com Plasticizers are additives that increase the flexibility, extensibility, and processability of a polymer. google.com The primary function of cyclohexane polycarboxylic acid derivatives in these formulations is to enhance the physical properties of the final product. google.com

Due to their inherent dissolving and swelling capabilities, these compounds effectively reduce the hardness of the base polymer. google.com This action compatibilizes the mixture of fillers and polymers and improves the low-temperature elasticity of the material. google.com A crucial role, especially in adhesives and sealants, is to increase the extensibility of the film that is formed upon curing. google.com This prevents the material from becoming brittle and cracking under stress or temperature variations. The compatibility of these plasticizers with a range of polymers, including polyurethanes, polyacrylates, and polysulfides, makes them versatile components in creating durable and resilient material formulations. google.com

Table 1: Functional Role of Cyclohexane Diesters in Formulations

Property Enhanced Mechanism of Action Application Area
Flexibility/Softness Reduces polymer hardness through swelling and dissolution. google.com Adhesives, Sealants, Coatings
Film Extensibility Allows the cured film to stretch without breaking. google.com Adhesives, Sealants
Low-Temperature Elasticity Prevents brittleness at reduced temperatures. google.com Coatings, Sealants

Use in Specialty Chemical Production: Solvent Properties and Reactant Solubilization

The utility of this compound extends to its role as a solvent and an intermediate in the production of other specialty chemicals. dyrichem.comchembk.com Its diester structure provides good solvency for a variety of organic materials, which is a critical property in chemical synthesis. dyrichem.com High-solvating plasticizers, a category that includes cyclohexane dicarboxylate diesters, are known for their high affinity for polymer resins, which facilitates the dissolution and fusion processes at lower temperatures. google.com

This high solvency is essential for ensuring that reactants in a chemical process are adequately dissolved, allowing for efficient and homogenous reactions. For instance, in the synthesis of more complex molecules, this compound can serve as a reaction medium or as a starting material itself. google.com It can be used in transesterification reactions to produce other esters or plasticizers, such as butyl benzyl (B1604629) 1,4-cyclohexane dicarboxylate, by reacting it with different alcohols in the presence of a catalyst. google.com Its ability to dissolve a wide range of organic compounds makes it a valuable component in the synthesis of pharmaceuticals and other fine chemicals. dyrichem.com

Table 2: Solvent and Intermediate Properties of this compound

Property Description Relevance in Synthesis
Solvency Capable of dissolving a wide range of organic materials. dyrichem.com Ensures homogenous reaction mixtures, improving reaction rates and yields.
Reactivity Can undergo transesterification with various alcohols. google.com Serves as a platform molecule for synthesizing other high-value esters and plasticizers.
High Solvation Strong affinity for polymer resins, aiding in fusion. google.com Used in processes requiring the dissolution of polymeric materials.

| Intermediate Use | Employed in chemical synthesis studies as a building block. sigmaaldrich.com | Contributes to the production of specialty chemicals, including pharmaceuticals. dyrichem.com |

Development of Renewable Resource-Based Analogues to this compound

With a growing emphasis on sustainability and reducing dependence on petrochemical feedstocks, significant research has been directed toward producing chemicals from renewable resources. mdpi.com This includes the development of bio-based analogues to compounds like this compound. The goal is to create pathways that utilize biomass as a starting material, offering a more environmentally friendly alternative to traditional petroleum-based synthesis. psu.edu

Strategies for Biomass-Derived Feedstock Integration into Diester Synthesis

The synthesis of diesters from renewable sources typically involves the conversion of biomass into versatile platform chemicals. psu.edu Lignocellulosic biomass, which is abundant and not in competition with food sources, is a promising feedstock. rsc.org

Key strategies for integrating biomass-derived feedstocks include:

Conversion to Platform Chemicals: Biomass, particularly carbohydrates like glucose and cellulose, can be converted into platform molecules such as 5-(hydroxymethyl)furfural (HMF) and 5-(chloromethyl)furfural (CMF) through acid-catalyzed dehydration. rsc.orgrsc.org

Upgrading Platform Chemicals: These furan-based platform chemicals can then be catalytically upgraded to a variety of commercially significant organic chemicals. rsc.org For example, HMF can be converted into a range of high-molecular-weight chemicals that serve as feedstocks for the polymer industry. rsc.org

Synthesis of Diesters from Bio-Alcohols and Bio-Acids: The synthesis of diesters can be achieved by reacting bio-derived dicarboxylic acids with alcohols that can also be produced from biomass through chemical-catalytic or enzymatic pathways. rsc.org For instance, short-chain alcohols (C1–C4) and carboxylic acids like levulinic acid are readily obtainable from biomass. rsc.org By choosing appropriate renewable reagents, the resulting diesters can be classified as entirely biorenewable. rsc.org

Comparison of Performance Metrics with Petrochemical Counterparts of the Diester

When evaluating the viability of bio-based analogues, it is crucial to compare their performance metrics against their established petrochemical counterparts. This comparison spans environmental impact, material properties, and economic feasibility.

Environmental Performance: Life cycle assessments (LCA) often show that bio-based products have a lower environmental footprint in certain areas. For example, a study comparing a hybrid bio-based composite to a petroleum-based one found that the bio-based version had a 40% lower cumulative energy demand and a 35% lower global warming potential. researchgate.net However, the same study noted that the bio-based product had higher indicators for acidification and eutrophication. researchgate.net Bio-based plastics also generally show faster rates of biodegradation compared to conventional petroleum-based plastics like polyethylene. neptjournal.comemerginginvestigators.org

Material and Functional Performance: The performance of bio-based materials can be comparable, and sometimes superior, to petrochemical products. However, challenges exist. Bio-based materials can sometimes exhibit difficult processability and higher moisture sensitivity or water absorbance, which may necessitate surface modifications or formulation adjustments to meet commercial standards. mdpi.comemerginginvestigators.org In the context of fuels, biodiesels may have lower energy content, leading to slightly reduced power output and higher specific fuel consumption compared to petroleum diesel. oup.com For plasticizers, properties like solvency and compatibility with polymers must be rigorously tested to ensure they meet the performance standards of their petrochemical equivalents.

Economic Feasibility: The cost of production is a significant barrier to the widespread adoption of some bio-based chemicals. A cost analysis of a novel bio-plastic found it to be slightly more expensive than its conventional counterpart due to the cost of natural additives. emerginginvestigators.org Reducing processing costs through the development of efficient catalytic systems and integrated biorefinery processes is essential for making bio-based analogues economically competitive. psu.edu

Table 3: Performance Comparison: Bio-Based vs. Petrochemical Diester Analogues

Performance Metric Bio-Based Analogues Petrochemical Counterparts
Feedstock Renewable (e.g., Lignocellulosic biomass, carbohydrates). psu.edursc.org Non-renewable (e.g., Petroleum, natural gas). psu.edu
Energy Demand (Production) Often lower cumulative energy demand. researchgate.net Generally higher energy demand from fossil fuels.
Greenhouse Gas Emissions Lower global warming potential during production. researchgate.net Higher emissions associated with fossil fuel extraction and processing.
Biodegradability Generally higher and faster. neptjournal.comemerginginvestigators.org Very slow to non-biodegradable.
Functional Properties Can be comparable, but may require modification for issues like moisture resistance. mdpi.com Well-established and consistent performance profiles.

| Cost | Can be higher due to processing and raw material costs. emerginginvestigators.org | Generally lower due to mature and scaled production technologies. |

Advanced Analytical Methodologies for Dimethyl Cyclohexane 1,2 Dicarboxylate Characterization

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is an essential tool for separating the cis and trans stereoisomers of Dimethyl cyclohexane-1,2-dicarboxylate, as well as the enantiomers of the trans isomer.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC separates the compound from any impurities and can often differentiate between the cis and trans isomers based on differences in their boiling points and interactions with the stationary phase of the GC column. researchgate.net

Following separation by GC, the molecules are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z). Key fragment ions observed in the mass spectrum of this compound can confirm its structure. nih.govnih.gov Purity is assessed by comparing the area of the main compound peak to the total area of all peaks in the chromatogram. naturalspublishing.com

m/z ValueInterpretationReference Isomer
200Molecular Ion (M+)Both
169Loss of methoxy (B1213986) group (-OCH3)Both
140Further fragmentationBoth
81Cyclohexenyl cation fragmentBoth
59Methoxide (B1231860) cation fragment [C(O)OCH3]+Both

This table presents typical mass-to-charge (m/z) values observed in the electron ionization mass spectrum of this compound isomers. Data sourced from PubChem CID 286462 & 642993. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile compounds. For this compound, reversed-phase HPLC is particularly effective for separating the diastereomers (cis and trans isomers). sielc.com The separation is based on the differential partitioning of the isomers between the mobile phase (typically a polar solvent mixture like water and acetonitrile) and a nonpolar stationary phase (such as C18). sielc.com

The cis and trans isomers exhibit different polarities and three-dimensional shapes, leading to distinct retention times on the column. Quantitation is achieved by integrating the area under the curve for each separated peak. The peak area is directly proportional to the concentration of the corresponding isomer in the sample, allowing for the precise determination of the isomeric ratio.

IsomerStationary PhaseMobile PhaseTypical Retention Time (min)
cis-Dimethyl cyclohexane-1,2-dicarboxylateC18Acetonitrile/Water (60:40)5.8
trans-Dimethyl cyclohexane-1,2-dicarboxylateC18Acetonitrile/Water (60:40)6.5

This table provides a hypothetical example of HPLC separation parameters for the diastereomers of this compound.

The trans-isomer of this compound is chiral and exists as a pair of enantiomers, whereas the cis-isomer is an achiral meso compound due to rapid ring-flipping between enantiomeric chair conformations. ankara.edu.troneonta.edu Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. uma.es

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. The enantiomeric excess is a measure of the purity of one enantiomer over the other and is calculated from the integrated peak areas of the two enantiomers in the chromatogram. mdpi.com

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

EnantiomerPeak Area (arbitrary units)Enantiomeric Excess (ee)
(1R,2R)-isomer95090%
(1S,2S)-isomer5090%

This table illustrates a sample calculation for enantiomeric excess based on chiral HPLC peak areas.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Multi-dimensional NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, which typically means they are on adjacent carbons (a three-bond separation). sdsu.edu For this compound, COSY spectra would reveal the connectivity between the protons on the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (a one-bond correlation). sdsu.educornell.edu It allows for the definitive assignment of which proton is attached to which carbon in the cyclohexane ring and the methyl ester groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com It is crucial for piecing together the molecular skeleton. For instance, the protons of the methyl groups (-OCH₃) would show a correlation to the carbonyl carbon (C=O) of the ester, confirming the ester functionality. Likewise, the protons at the C1 and C2 positions on the cyclohexane ring would correlate with the carbonyl carbon, linking the ring to the diester groups. sdsu.edu

ExperimentCorrelated Nuclei (Proton → Carbon)Information Gained
HSQC -OC H₃ → -OC H₃Confirms direct C-H bond in methyl ester
HSQC Ring C H → Ring C HAssigns each ring proton to its carbon
HMBC -OCH ₃ → C =OConnects methyl group to carbonyl carbon (²J)
HMBC Ring C1-HC =OConnects cyclohexane ring to ester group (²J)

This table summarizes key expected correlations in 2D NMR spectra for this compound.

The cyclohexane ring is not planar but exists predominantly in a low-energy chair conformation. libretexts.orgyoutube.com This chair conformation can undergo a "ring flip" to an alternative chair conformation. For substituted cyclohexanes, these two chair forms may not be energetically equivalent. libretexts.org

Variable-Temperature (VT) NMR is a powerful technique to study these conformational dynamics. researchgate.net At room temperature, the chair-chair interconversion is rapid on the NMR timescale, and the observed spectrum is an average of the two conformers. By lowering the temperature, this interconversion can be slowed. sikhcom.net At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers can be resolved. rsc.org This allows for the study of the energy barrier of the ring-flip process and the determination of the relative populations and thermodynamic stability of the different conformers (e.g., diequatorial vs. diaxial arrangements of the ester groups in the trans isomer, or the axial/equatorial arrangement in the cis isomer). researchgate.netsikhcom.net

TemperatureRing Flip RateObserved Spectrum
Room TemperatureFastAveraged signals for conformers
Coalescence TemperatureIntermediateBroadened signals
Low TemperatureSlow ("Frozen")Separate signals for each conformer

This table describes the effect of temperature on the NMR spectrum of a conformationally dynamic molecule like this compound.

Solid-State NMR for Crystalline and Amorphous Forms of this compound

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-invasive technique for characterizing the structural and dynamic properties of solid materials. It is particularly valuable for distinguishing between crystalline and amorphous forms of a substance, as the local chemical environment of the nuclei influences their resonance frequencies.

In the solid state, the orientation-dependent interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, are not averaged out by molecular tumbling as they are in solution. This leads to broad spectral lines. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra.

For this compound, ¹³C solid-state NMR can provide detailed information about its solid-state forms. Crystalline forms, characterized by long-range molecular order, will typically exhibit sharp, well-resolved peaks in a ¹³C CP/MAS (Cross-Polarization Magic Angle Spinning) spectrum. In contrast, amorphous forms, which lack long-range order, will produce broader, less defined peaks. This difference in line width is a direct consequence of the distribution of local electronic environments in the disordered amorphous state.

The chemical shifts of the carbon atoms in this compound provide insight into its molecular structure. The carbonyl carbons of the ester groups are expected to resonate in the downfield region of the spectrum, typically around 170-180 ppm. The methoxy carbons will appear further upfield, generally in the 50-60 ppm range. The carbons of the cyclohexane ring will have chemical shifts in the 20-50 ppm region, with the exact values being sensitive to the conformation of the ring (chair, boat, etc.) and the relative stereochemistry of the ester groups (cis or trans). ¹³C NMR has been shown to be a useful tool for distinguishing between isomers of related cyclohexane dicarboxylates.

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift Range (ppm)Notes
Carbonyl (C=O)170 - 180Sensitive to intermolecular interactions.
Methoxy (-OCH₃)50 - 60
Cyclohexane C1, C240 - 50Carbons bearing the ester groups.
Cyclohexane C3, C625 - 35
Cyclohexane C4, C520 - 30

Note: These are representative values and can vary based on the specific crystalline form, amorphous state, and experimental conditions.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting of Ester Bonds and Ring Structure

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular bond vibrations.

For this compound, the FT-IR spectrum is dominated by features arising from the ester functional groups and the cyclohexane ring. The most prominent band will be the C=O stretching vibration of the ester groups, which is expected to appear as a strong absorption in the region of 1750-1735 cm⁻¹. The exact position of this band can be influenced by the molecular conformation and intermolecular interactions.

The C-O stretching vibrations of the ester groups will also give rise to strong bands, typically in the 1300-1000 cm⁻¹ region. The cyclohexane ring will exhibit a series of characteristic vibrations, including C-H stretching bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and C-C stretching and CH₂ bending vibrations in the fingerprint region (below 1500 cm⁻¹). These ring vibrations can provide information about the conformational state of the cyclohexane ring.

Table 2: Key FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (Cyclohexane)2950 - 2850Strong
C=O Stretch (Ester)1750 - 1735Very Strong
CH₂ Bend (Cyclohexane)~1450Medium
C-O Stretch (Ester)1300 - 1000Strong
Cyclohexane Ring VibrationsFingerprint Region (<1500)Medium to Weak

Raman Spectroscopy for Complementary Vibrational Information on this compound

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of the molecule.

In the Raman spectrum of this compound, the C=O stretching vibration will also be present, although it is typically weaker than in the FT-IR spectrum. The C-C stretching vibrations of the cyclohexane ring, which are often weak in the FT-IR spectrum, tend to give rise to stronger signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for studying the skeletal vibrations of the cyclohexane ring. The symmetric vibrations of the molecule will be particularly Raman active. A detailed vibrational analysis of cyclohexane itself provides a foundation for interpreting the ring modes in its derivatives.

By combining FT-IR and Raman spectroscopy, a more complete picture of the vibrational modes of this compound can be obtained, aiding in conformational analysis and the identification of different solid-state forms.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, detailed information about the crystal structure can be obtained.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's solid-state structure. By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be used to determine the unit cell dimensions, the space group, and the precise coordinates of every atom in the molecule.

Table 3: Example of Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupThe symmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell
Volume (V)The volume of the unit cell
ZThe number of molecules per unit cell
Density (calculated)The calculated density of the crystal
R-factorA measure of the agreement between the calculated and observed diffraction data

Powder X-ray Diffraction for Polymorph Screening of the Diester

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. Instead of using a single crystal, a fine powder of the material is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ).

PXRD is particularly useful for polymorph screening. Polymorphs are different crystalline forms of the same compound that can have different physical properties. Each polymorph will have a unique crystal structure and therefore a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form. By systematically crystallizing this compound under different conditions and analyzing the resulting solids by PXRD, it is possible to identify and characterize any existing polymorphs. PXRD is also used to assess the crystallinity of a sample and can be used to quantify the amounts of different polymorphs in a mixture.

Hyphenated Techniques for Comprehensive Characterization

The characterization of this compound and its isomers presents a significant analytical challenge. The presence of cis and trans isomers, arising from the substitution pattern on the cyclohexane ring, necessitates high-resolution analytical techniques for their separation and unambiguous identification. Hyphenated techniques are particularly well-suited for this purpose as they combine the separation power of chromatography with the detailed structural information provided by spectroscopy.

LC-NMR and GC-IR Coupling for Enhanced Resolution and Structural Detail

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The coupling of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy is a powerful method for the analysis of complex mixtures without the need for prior isolation of the components. In the context of this compound, LC-NMR can be employed to separate the cis and trans isomers, as well as any related impurities, and subsequently acquire detailed NMR spectra for each separated component.

The separation of the isomers is typically achieved using a suitable stationary phase and mobile phase in the HPLC system. As the separated compounds elute from the chromatography column, they are directed into the NMR spectrometer. This allows for the acquisition of both proton (¹H) and carbon-13 (¹³C) NMR data, providing a wealth of structural information.

For this compound, ¹H NMR spectroscopy can provide information on the chemical environment of the protons in the molecule, including the methoxy protons of the ester groups and the protons on the cyclohexane ring. The coupling patterns and chemical shifts of the ring protons can be used to determine the stereochemistry of the molecule, distinguishing between the cis and trans isomers.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons and the carbons of the cyclohexane ring are particularly informative for structural elucidation. Publicly available spectral data for this compound provides insight into the expected chemical shifts. nih.govnih.gov

Table 1: Representative ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (ppm)
Carbonyl (C=O) ~175
Methoxy (-OCH₃) ~51
Cyclohexane Ring (CH) ~40-45
Cyclohexane Ring (CH₂) ~25-30

Note: These are approximate chemical shift values and can vary depending on the specific isomer and experimental conditions.

Gas Chromatography-Infrared (GC-IR) Spectroscopy

Gas chromatography-infrared (GC-IR) spectroscopy is another valuable hyphenated technique that combines the high-resolution separation capabilities of gas chromatography with the functional group identification power of infrared spectroscopy. optica.org This technique is particularly useful for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-IR system, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it passes through a heated light pipe in the IR spectrometer, where its infrared spectrum is recorded.

The infrared spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its functional groups. For this compound, key functional groups that can be identified by IR spectroscopy include the carbonyl group (C=O) of the ester, the C-O bonds of the ester, and the C-H bonds of the cyclohexane ring and methyl groups. spectroscopyonline.com The presence of a strong absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O stretch in an ester. spectroscopyonline.com The region between 1000 and 1300 cm⁻¹ will show strong C-O stretching vibrations. spectroscopyonline.com The C-H stretching vibrations of the cyclohexane ring will be observed in the 2850-3000 cm⁻¹ region.

The combination of the retention time from the gas chromatogram and the functional group information from the infrared spectrum allows for the confident identification of the different isomers of this compound.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1750 - 1730
C-O (Ester) Stretch 1300 - 1000
C-H (Aliphatic) Stretch 3000 - 2850

By utilizing the complementary information provided by LC-NMR and GC-IR, a comprehensive characterization of this compound can be achieved. These hyphenated techniques offer enhanced resolution for the separation of isomers and provide detailed structural information crucial for quality control and research applications.

Environmental Fate and Biotransformation Pathways of Dimethyl Cyclohexane 1,2 Dicarboxylate

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

Hydrolysis is a primary degradation pathway for many esters in aqueous environments. The stability of Dimethyl cyclohexane-1,2-dicarboxylate is significantly influenced by factors such as pH, temperature, and the ionic strength of the surrounding water.

The rate of hydrolysis of this compound is subject to both acid and base catalysis. Research into the acid-catalysed hydrolysis of isomeric dimethyl cyclohexanedicarboxylates has provided valuable insights into their reactivity. Studies have shown that the conformation of the methoxycarbonyl groups (axial vs. equatorial) plays a crucial role in the rate of hydrolysis. For instance, an equatorial methoxycarbonyl group is found to react significantly faster than an axial one.

In a study on the acid-catalysed hydrolysis of various dimethyl cyclohexanedicarboxylates in a dioxan-water mixture, it was determined that the reaction rates are influenced by the stereochemistry of the molecule. The Arrhenius activation energies and non-exponential factors have been determined for these reactions, highlighting the energetic barriers to hydrolysis. For example, the acid-catalysed hydrolysis of the trans-1,2-diester is best explained by assuming a diaxial conformation for the reacting molecules.

While specific quantitative data on the influence of a wide range of pH and ionic strength on the hydrolysis of this compound is not extensively available in recent literature, the general principles of ester hydrolysis suggest that the rate would be slowest in the neutral pH range (around pH 7) and would increase under both acidic and alkaline conditions. Temperature is also a critical factor, with higher temperatures generally leading to increased rates of hydrolysis, as dictated by the Arrhenius equation.

The persistence of this compound in aqueous environments can be modeled using its hydrolysis rate constants. The hydrolysis of this diester proceeds in two stages: first, the hydrolysis of one ester group to form the monoester, methyl hydrogen cyclohexane-1,2-dicarboxylate, and then the hydrolysis of the second ester group to yield cyclohexane-1,2-dicarboxylic acid.

Kinetic studies have provided the rate coefficients for the first stage of acid-catalysed hydrolysis for the cis and trans isomers of this compound. These values are essential for modeling the initial degradation step of the diester.

Table 1: Acid-Catalysed Hydrolysis Data for this compound Isomers

Isomer Rate Coefficient (k) at 90°C (l. mole⁻¹ sec⁻¹) Activation Energy (E) (kcal. mole⁻¹) Log PZ
cis-1,2- 2.43 x 10⁻⁴ 20.8 9.92
trans-1,2- 1.10 x 10⁻⁴ 21.0 9.77

Data from Chapman, Shorter, and Toyne (1962); conducted in 1:3 dioxan-water.

These kinetic parameters can be used in environmental fate models to predict the half-life of this compound under specific environmental conditions of pH and temperature. The reaction pathway involves a nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond.

Biodegradation Studies in Various Environmental Compartments

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of chemical substances from the environment, including soil, water, and sediments. The rate and extent of biodegradation depend on the chemical structure of the compound and the prevailing environmental conditions.

While specific studies focusing solely on the biodegradation of this compound in various environmental compartments are limited, general principles of plasticizer biodegradation can provide an expected pathway. The primary step in the biodegradation of ester-containing compounds is typically the enzymatic hydrolysis of the ester bonds by microbial esterases. nih.govfrontiersin.org

This initial step would lead to the formation of the monoester, methyl hydrogen cyclohexane-1,2-dicarboxylate, and methanol (B129727). Subsequently, the monoester would be further hydrolyzed to cyclohexane-1,2-dicarboxylic acid. This dicarboxylic acid can then be utilized by microorganisms as a carbon and energy source, entering central metabolic pathways. nih.gov For example, the degradation of the cyclohexane (B81311) carboxylate core has been studied in certain bacteria, where it is converted through a series of enzymatic reactions into intermediates of central metabolism.

Microbial Degradation Pathways and Metabolite Identification in Soil and Water

The microbial degradation of this compound in soil and water is anticipated to commence with the hydrolysis of the ester linkages. This initial step is a common pathway for the breakdown of ester-containing compounds in the environment, catalyzed by non-specific esterase enzymes produced by a wide array of microorganisms. This hydrolysis would yield methanol and cyclohexane-1,2-dicarboxylic acid.

Following the initial hydrolysis, the resulting cyclohexane-1,2-dicarboxylic acid is expected to undergo further degradation. Studies on the microbial degradation of similar structures, such as cyclohexane carboxylic acid, provide insights into the likely subsequent pathways. For instance, the aerobic metabolism of cyclohexanecarboxylic acid by Acinetobacter anitratum has been shown to proceed through intermediates including cyclohex-1-ene-1-carboxylate, 2-hydroxycyclohexanecarboxylate, and ultimately pimelate. nih.gov Another study on an Alcaligenes strain suggested a pathway involving the formation of trans-4-hydroxycyclohexane carboxylate and 4-ketocyclohexane carboxylate, leading to the aromatic compound p-hydroxybenzoate. These analogous pathways suggest that the cyclohexane ring of cyclohexane-1,2-dicarboxylic acid is likely opened, followed by further oxidation.

While specific studies identifying the metabolites of this compound in environmental samples are limited, the degradation of a structurally related, though more complex, plasticizer, diisononyl cyclohexane-1,2-dicarboxylate (DINCH), has been investigated. Its metabolites include cyclohexane-1,2-dicarboxylic acid (CHDA) and various oxidized and hydroxylated monoesters. nih.govwikipedia.org This supports the proposed initial hydrolysis step for this compound. The further breakdown of the dicarboxylic acid would likely proceed through beta-oxidation, a common metabolic process for breaking down fatty acids and other aliphatic carboxylic acids. rsc.org

Table 1: Postulated Major Metabolites of this compound in Soil and Water

Metabolite NameChemical FormulaPrecursorDegradation Step
MethanolCH₄OThis compoundEster Hydrolysis
Cyclohexane-1,2-dicarboxylic acidC₈H₁₂O₄This compoundEster Hydrolysis
Mono-methyl cyclohexane-1,2-dicarboxylateC₉H₁₄O₄This compoundPartial Ester Hydrolysis
Pimelic acidC₇H₁₂O₄Cyclohexane-1,2-dicarboxylic acidRing Cleavage & Oxidation

Enzymatic Mechanisms of Biotransformation by Specific Microorganisms

The biotransformation of this compound is initiated by the enzymatic activity of various microorganisms. The key enzymes involved in the initial and subsequent degradation steps are detailed below.

Esterases: The primary enzymatic attack on this compound is expected to be carried out by esterases (a type of hydrolase). These enzymes catalyze the cleavage of the ester bonds, releasing methanol and cyclohexane-1,2-dicarboxylic acid. Esterases are ubiquitous in soil and aquatic environments, produced by a diverse range of bacteria and fungi. The activity of these enzymes is crucial for the initial breakdown of the diester, making it more amenable to further microbial metabolism.

Dehydrogenases and Hydrolases: Following the initial hydrolysis, the degradation of the resulting cyclohexane-1,2-dicarboxylic acid likely involves a series of enzymatic reactions. Based on studies of analogous compounds, dehydrogenases are expected to play a role in introducing double bonds into the cyclohexane ring. rsc.org Subsequently, hydrolases, such as the cyclohexane-1,2-dione hydrolase found in Azoarcus sp., could be involved in the cleavage of the alicyclic ring. uni-konstanz.de This ring-opening step is critical for the complete mineralization of the compound.

Oxygenases: In some degradation pathways of cyclic compounds, oxygenases are responsible for incorporating oxygen atoms into the ring, which can destabilize the structure and facilitate cleavage. nih.gov While not definitively shown for this compound, their involvement in the degradation of the cyclohexane ring cannot be ruled out.

Role of Soil Microorganisms and Aquatic Biota in the Diester's Environmental Degradation

The degradation of this compound in the environment is a collective effort of diverse microbial communities in soil and aquatic ecosystems.

Soil Microorganisms: Soil is a rich reservoir of microorganisms, including bacteria and fungi, that possess a wide range of metabolic capabilities. Bacteria from genera such as Rhodococcus and Microbacterium have been shown to be dominant in the degradation of phthalate (B1215562) esters, which are structurally similar to this compound. nih.gov It is plausible that similar microbial consortia are involved in the breakdown of this compound. The rate and extent of degradation in soil are influenced by several factors, including microbial population density, soil type, organic matter content, temperature, and moisture. guidechem.com

Aquatic Biota: In aquatic environments, both bacteria in the water column and in sediments contribute to the biodegradation of organic pollutants. The bioavailability of this compound in water is a key factor influencing its degradation rate. While specific studies on the role of aquatic biota in the degradation of this particular diester are scarce, the general principles of microbial degradation of esters apply. Some alternative plasticizers, including cyclohexane dicarboxylic acid derivatives, have shown potential for toxicity in aquatic species, which could, in turn, affect the microbial communities responsible for their degradation. rsc.orgnih.gov

Sorption and Volatilization Behavior in Environmental Matrices

The environmental mobility and distribution of this compound are significantly influenced by its sorption to soil and sediment, as well as its potential to volatilize from water and soil surfaces.

Adsorption to Soil Organic Matter and Sediments: Isotherm and Kinetic Studies

The adsorption of organic compounds to soil and sediments is a key process that affects their transport, bioavailability, and degradation. The organic carbon-water (B12546825) partition coefficient (Koc) is a crucial parameter used to predict the extent of this adsorption. A higher Koc value indicates a greater tendency for a chemical to be sorbed to soil organic matter. nih.gov

For this compound, a predicted LogKoc value is approximately 2.23 (Koc of 168.51). guidechem.com This value suggests a moderate potential for adsorption to soil and sediment. Chemicals with LogKoc values in this range are considered to have low to moderate mobility in soil. nih.gov The primary mechanism for the sorption of non-ionic organic compounds like this compound is partitioning into the soil organic matter. nih.gov

Table 2: Predicted Soil Adsorption and Partitioning Properties of this compound

PropertyPredicted ValueSource
ACD/LogP1.56 guidechem.com
ACD/KOC (pH 5.5)168.51 guidechem.com
ACD/KOC (pH 7.4)168.51 guidechem.com
ACD/BCF (pH 5.5)9.06 guidechem.com
ACD/BCF (pH 7.4)9.06 guidechem.com

Henry's Law Constant Determination and Volatilization Potential from Water and Soil

The potential for a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant (H). This constant relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase at equilibrium. A higher Henry's Law constant indicates a greater tendency for volatilization. The Henry's Law constant can be estimated from the ratio of a compound's vapor pressure to its water solubility. henrys-law.orgcopernicus.org

For this compound, the vapor pressure has been predicted to be 0.0133 mmHg at 25°C. guidechem.com While a precise experimental value for its water solubility is not available, it is described as having limited solubility in water due to its non-polar cyclohexane ring, although the polar ester groups provide some affinity for polar solvents. solubilityofthings.com

Based on these properties, the Henry's Law constant for this compound is expected to be low, suggesting a low potential for volatilization from water. For a related compound, dimethyl cyclohexane-1,4-dicarboxylate, the vapor pressure is reported as 1 mmHg at 85 °C, which also suggests a relatively low volatility under ambient conditions. sigmaaldrich.comsigmaaldrich.com

The volatilization from soil is a more complex process, influenced by factors such as soil moisture content, temperature, and adsorption to soil particles. guidechem.com For compounds with low Henry's Law constants and moderate sorption potential like this compound, volatilization from moist soil surfaces is generally not considered a major environmental fate process. As the soil surface dries, the volatilization rate is further reduced. guidechem.com

Future Research Directions and Emerging Opportunities for Dimethyl Cyclohexane 1,2 Dicarboxylate

Development of Novel Catalytic Systems for Sustainable Production

The sustainable synthesis of chemical compounds is a cornerstone of modern green chemistry. For Dimethyl cyclohexane-1,2-dicarboxylate, future research is intensely focused on developing novel catalytic systems that enhance efficiency, reduce environmental impact, and enable continuous manufacturing processes. The primary production route often involves the hydrogenation of dimethyl terephthalate (DMT), and optimizing this conversion is a key area of research. researchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free and environmentally benign alternative to traditional metal-based catalysts. nih.gov The development of heterogeneous organocatalysts is particularly promising for industrial applications. researchgate.net These catalysts, where the organic catalytic molecule is immobilized on a solid support, offer the primary advantage of easy separation from the reaction mixture, enabling catalyst recycling and reducing downstream purification costs. mdpi.com

Future research directions involve designing robust, solid-supported organocatalysts, such as proline derivatives or N-heterocyclic carbenes (NHCs), for the synthesis of diesters. nih.gov These catalysts could be applied to either the direct esterification of cyclohexane-1,2-dicarboxylic acid or the transesterification of other esters. The goal is to develop systems that offer high yields and selectivity under mild reaction conditions, minimizing energy consumption and waste generation. nih.gov The use of bio-based solvents in these processes further enhances their sustainability profile. mdpi.com

Table 1: Potential Heterogeneous Organocatalysts for Diester Synthesis
Catalyst TypeImmobilization SupportPotential AdvantagesResearch Focus
Proline and DerivativesSilica, Polystyrene, Magnetic NanoparticlesLow toxicity, readily available, proven efficacy in asymmetric synthesis.Optimizing catalyst loading and reusability for large-scale production.
N-Heterocyclic Carbenes (NHCs)Polymer supports, Mesoporous carbonHigh catalytic activity for esterification and transesterification. nih.govEnhancing catalyst stability and preventing leaching from the support.
ThioureasFunctionalized Resins, Silica GelActivates carbonyl groups through hydrogen bonding.Developing bifunctional catalysts for multi-step, one-pot syntheses.
Brønsted Acids (e.g., Sulfonic Acids)Solid acid resins (e.g., Nafion)Strong proton donors, effective for esterification.Improving thermal stability and resistance to deactivation.

Flow chemistry, or continuous manufacturing, is revolutionizing the chemical industry by offering significant advantages over traditional batch processing. aurigeneservices.com This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov For the production of this compound, particularly through the hydrogenation of its precursors, continuous flow processes offer enhanced safety, improved heat and mass transfer, and greater scalability. d-nb.inforsc.org

The hydrogenation of aromatic rings is often an exothermic process that can be difficult to control in large batch reactors. Flow reactors, with their high surface-area-to-volume ratio, dissipate heat much more efficiently, preventing thermal runaways and improving selectivity. aurigeneservices.com Research in this area is focused on designing packed-bed reactors with highly active and stable heterogeneous catalysts (e.g., ruthenium or palladium on a solid support) for the continuous hydrogenation of dimethyl terephthalate. researchgate.net This methodology allows for the safe use of hydrogen gas and pyrophoric catalysts, which are contained within the flow system. rsc.org The integration of in-line analytical tools can provide real-time monitoring and optimization, leading to higher purity products and a more efficient, automated production process. aurigeneservices.com

Table 2: Comparison of Batch Processing vs. Continuous Flow for Hydrogenation
ParameterBatch ProcessingContinuous Flow Chemistry
Safety Higher risk with large volumes of hazardous materials and exotherms.Improved safety due to small reaction volumes and superior heat control. d-nb.info
Heat Transfer Limited, can lead to hotspots and side reactions.Excellent, due to high surface-area-to-volume ratio. aurigeneservices.com
Process Control Difficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time. nih.gov
Scalability Scaling up can be complex and change reaction outcomes.Easily scalable by running the system for longer or in parallel ("scaling out").
Productivity Lower throughput due to batch cycles (filling, heating, reacting, cooling, emptying).Higher throughput with continuous operation. nih.gov

Exploration of Advanced Materials Applications Beyond Conventional Uses

The rigid and stable cyclohexane (B81311) ring in this compound makes it an excellent candidate as a monomer for creating advanced polymers. Its stereochemistry—the existence of cis and trans isomers—can be exploited to finely tune the physical properties of resulting materials, such as their crystallinity and thermal characteristics. researchgate.net This opens up exciting opportunities in the fields of smart materials and biomimetic design.

Smart polymers, or stimuli-responsive materials, are designed to undergo significant changes in their properties in response to small external triggers like temperature, pH, or light. The incorporation of this compound into polyester (B1180765) or polyamide backbones is a promising strategy for creating novel smart materials. The ratio of cis to trans isomers of the cyclohexane dicarboxylate unit within the polymer chain can directly influence chain packing and flexibility. researchgate.net For instance, polymers rich in the more linear trans isomer tend to be semi-crystalline, while those with a higher content of the kinked cis isomer are often amorphous. researchgate.net

This structural control allows for the design of polymers with precise thermal transitions. Future research could focus on creating thermo-responsive polyesters that exhibit a sharp change in solubility or shape at a specific temperature. By copolymerizing this compound with other functional monomers, such as those containing acidic or basic groups, dual-responsive polymers (e.g., pH and temperature-sensitive) could be developed for applications in drug delivery, where a payload is released under specific physiological conditions. nih.gov

Biomimetic materials aim to replicate the structure and function of natural biological tissues. In tissue engineering, biodegradable and biocompatible scaffolds are crucial for supporting cell growth and guiding tissue regeneration. researchgate.net Aliphatic polyesters are a well-established class of materials for these applications due to their favorable degradation profiles and mechanical properties. nih.gov

This compound can serve as a key building block for a new generation of biodegradable polyesters for creating biomimetic scaffolds. mdpi.com The controlled degradation of these polyesters would yield non-toxic, readily metabolized products. By controlling the polymer's architecture and the cis/trans isomer ratio, scaffolds with tailored mechanical properties—from rigid structures for bone regeneration to flexible matrices for soft tissue engineering—can be fabricated. researchgate.netresearchgate.net Furthermore, the ester functionalities provide sites for surface modification, allowing for the attachment of bioactive molecules like peptides or growth factors to promote specific cell adhesion and differentiation, thereby creating a more effective and biomimetic cellular microenvironment. utoronto.ca

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of new materials with unique properties is often a slow and laborious process. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can dramatically accelerate this process. nih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related but structurally distinct compounds, while HTS enables the parallel testing of these compounds for desired properties. nih.gov

This approach is highly applicable to the discovery of novel derivatives of this compound. A combinatorial library could be generated by reacting cyclohexane-1,2-dicarboxylic acid (or its anhydride) with a wide array of different alcohols, creating a diverse set of diester derivatives. These derivatives could then be screened for various properties, such as their effectiveness as plasticizers, their performance as lubricant base oils, or their suitability as monomers for new polymers.

For example, a library of cyclohexane-1,2-dicarboxylate diesters could be synthesized and formulated into PVC samples on a micro-scale. These samples could then be rapidly screened for properties like glass transition temperature, flexibility, and plasticizer migration. This high-throughput approach allows researchers to quickly identify structure-property relationships and pinpoint promising candidates for further development, significantly reducing the time and cost associated with discovering new, high-performance materials. researchgate.netnih.gov

Automated Synthesis and Characterization of this compound Analogue Libraries

The exploration of chemical space around the this compound core structure holds significant promise for discovering next-generation diesters with tailored properties. Traditional, serial synthesis and characterization are often bottlenecks in materials discovery. Automated synthesis platforms, integrated with high-throughput characterization, offer a transformative approach to accelerate this process.

High-throughput experimentation (HTE) systems, which have become crucial in reaction discovery, can be adapted for the creation of analogue libraries of this compound. chemrxiv.org These platforms enable the rapid, parallel synthesis of a multitude of derivatives by systematically varying the alcohol and diacid precursors or by modifying the cyclohexane ring. Automated robotic platforms can perform iterative bond-forming reactions with high precision and reproducibility, even under demanding conditions like low temperatures or an inert atmosphere. bris.ac.uk For instance, a parallel synthesizer could be employed to react 1,2-cyclohexanedicarboxylic acid anhydride (B1165640) with a diverse array of alcohols or to perform transesterification reactions on this compound itself. umn.edu Stopped-flow synthesis is another promising technique that allows for automated, small-scale reactions, minimizing reagent use while enabling rapid screening of reaction conditions and building of combinatorial libraries. whiterose.ac.uk

Once synthesized, these libraries require rapid and efficient characterization. High-throughput techniques are essential for analyzing the large number of samples generated. Key analytical methods include:

Mass Spectrometry (MS): Provides rapid confirmation of molecular weight and structural information. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers fast and efficient separation for purity assessment and quantification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Automated sample handling and data acquisition can provide detailed structural elucidation for key library members.

The integration of these automated "Design-Make-Test-Analyze" cycles, often guided by machine learning algorithms, can dramatically accelerate the discovery of novel diester analogues with optimized properties, such as improved plasticizing efficiency, lower migration rates, or enhanced biodegradability. whiterose.ac.uk

Computational Prediction of Structure-Function Relationships for New Diester Derivatives

Computational modeling provides a powerful, resource-efficient avenue for screening new chemical entities and understanding the fundamental relationships between molecular structure and macroscopic function. For new diester derivatives of cyclohexane-1,2-dicarboxylic acid, these in silico methods can predict performance and guide the design of more effective and safer analogues before their physical synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational modeling technique that correlates variations in the chemical structure of compounds with their biological activity or physical properties. nih.gov For diester plasticizers, QSAR models can be developed to predict key performance indicators such as plasticizing efficiency, volatility, and migration tendency. nih.gov Furthermore, these models can assess potential toxicity and ecotoxicity, allowing for the early-stage design of more environmentally friendly alternatives. mdpi.com By building a robust QSAR model based on experimental data from a library of this compound analogues, researchers can predict the properties of virtual compounds, prioritizing the synthesis of only the most promising candidates.

Molecular Docking and Dynamics: These simulation techniques can provide deep insights into the interactions between diester molecules and polymer chains at an atomic level. nih.gov Molecular docking can be used to predict how a diester molecule, like an analogue of this compound, fits within the polymer matrix, which is crucial for its function as a plasticizer. nih.govmdpi.com The simulation calculates binding energies, which can correlate with the compatibility and efficiency of the plasticizer. Molecular dynamics simulations can further elucidate how the diester affects the mobility of polymer chains over time, providing a mechanistic understanding of its impact on properties like the glass transition temperature and flexibility. nih.gov

These computational approaches, when used in concert, create a predictive framework that can significantly reduce the experimental effort required to develop new diester derivatives with superior performance and safety profiles.

Circular Economy Principles and End-of-Life Management for Diester-Containing Materials

The transition from a linear "take-make-dispose" model to a circular economy is a paramount goal for the chemical industry. This shift requires a focus on designing products for longevity, reuse, and recycling. For materials containing diesters like this compound, developing effective end-of-life management strategies is crucial.

Chemical Recycling Strategies for Diester-Containing Polymers and Oligomers

Mechanical recycling, while valuable, often results in downcycling, where the recycled material has lower quality and functionality. specialchem.com Chemical recycling offers a promising alternative by breaking down polymers into their constituent monomers or other valuable chemical feedstocks, which can then be used to produce new, virgin-quality materials.

For polymers containing diester plasticizers, such as Polyvinyl Chloride (PVC), chemical recycling is particularly advantageous. These additives can complicate mechanical recycling streams. specialchem.com Several chemical recycling strategies are being explored:

Solvolysis: This process uses a solvent (e.g., water, methanol (B129727), or glycols) to depolymerize the polymer. fraunhofer.deresearchgate.net For polyesters or polyamides that might incorporate a diacid derived from cyclohexane-1,2-dicarboxylate, solvolysis can recover the constituent monomers. The process can be engineered to be selective, allowing for the recycling of specific polymers from mixed waste streams. fraunhofer.de

Catalytic Upcycling: Recent research has focused on not just recycling but upcycling the components of plastic waste. For example, waste-extracted phthalate (B1215562) plasticizers have been catalytically hydrogenated to produce safer, high-value cyclohexane-1,2-dicarboxylate plasticizers. kuleuven.be This approach could be adapted to recover and transform this compound or its derivatives from end-of-life products.

Electrochemical Methods: Innovative electrochemical approaches are being developed for recycling challenging polymers like PVC. These methods can operate at ambient temperatures and use the plasticizers themselves as mediators in the chemical reaction to break down the polymer backbone, offering a way to deconstruct the polymer while managing problematic byproducts like hydrochloric acid. specialchem.comspecialchem.com

These strategies represent a move towards a closed-loop system where the chemical building blocks of plastics and their additives are recovered and reused, minimizing waste and reducing reliance on virgin fossil feedstocks.

Life Cycle Assessment Methodologies Focused on Sustainable Diester Production and Utilization

To holistically evaluate the environmental footprint of this compound and its derivatives, a comprehensive Life Cycle Assessment (LCA) is essential. nist.gov An LCA is a standardized methodology that quantifies the environmental impacts of a product throughout its entire life cycle—from raw material extraction, through production and use, to final disposal or recycling. gdrc.orgroot-sustainability.com

The internationally recognized framework for conducting LCAs is provided by the ISO 14040 and 14044 standards. root-sustainability.comapec.org An LCA for a diester would involve:

Goal and Scope Definition: Defining the purpose of the study, the functional unit (e.g., the environmental impact per kilogram of plasticizer produced), and the system boundaries (from cradle-to-gate or cradle-to-grave). gdrc.org

Life Cycle Inventory (LCI) Analysis: A data-intensive phase of collecting information on all inputs (energy, raw materials) and outputs (emissions, waste) for each process within the system boundary. apec.org For diester production, this includes the synthesis of the dicarboxylic acid and the alcohol, as well as the esterification process.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs from the LCI. Impact categories include global warming potential, acidification, ecotoxicity, and resource depletion. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing dimethyl cyclohexane-1,2-dicarboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of cyclohexane-1,2-dicarboxylic acid with methanol, using acid catalysts (e.g., sulfuric acid) under reflux. Optimization involves adjusting molar ratios (acid:alcohol ~1:2), temperature (60–80°C), and catalyst concentration (1–5% w/w). Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, identifying ester groups (δ ~3.6–3.8 ppm for methoxy protons) and cyclohexane ring protons. Gas chromatography-mass spectrometry (GC-MS) quantifies purity and detects volatile byproducts. Infrared (IR) spectroscopy validates carbonyl stretches (~1720 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How can researchers assess the compound’s toxicity profile for laboratory handling?

Safety data sheets (SDS) for analogous esters (e.g., diisononyl or bis(2-ethylhexyl) derivatives) recommend in vitro cytotoxicity assays (e.g., MTT assay on human cell lines) and acute toxicity studies in model organisms (e.g., Daphnia magna). Always adhere to GHS hazard classifications (e.g., eye irritation) and use personal protective equipment (PPE) during handling .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictions in reported reaction yields or physicochemical properties?

Factorial design (e.g., 2^k factorial) systematically evaluates variables like catalyst type, temperature, and solvent polarity. For example, a 3-factor design (temperature: 60–80°C, catalyst concentration: 1–3%, reaction time: 6–12 hours) identifies interactions affecting yield. Statistical tools (ANOVA) validate significance, while replication minimizes experimental error .

Q. How do stereochemical configurations (cis/trans) of the cyclohexane ring influence reactivity in downstream applications?

Cis isomers exhibit higher steric strain, altering reactivity in polymerization or ester hydrolysis. X-ray crystallography or NOESY NMR determines spatial arrangements. Computational methods (DFT calculations) predict thermodynamic stability and reaction pathways. For example, trans isomers may favor nucleophilic acyl substitution due to reduced steric hindrance .

Q. What methodologies are effective for studying the compound’s environmental degradation pathways?

Simulated environmental degradation uses UV irradiation (λ = 254–365 nm) or microbial consortia in bioreactors. High-resolution LC-MS/MS identifies degradation products (e.g., cyclohexane-dicarboxylic acid). Kinetic studies under varied pH (4–9) and temperature (25–40°C) elucidate hydrolysis rates. Reference EPA guidelines for ecotoxicity assessments .

Q. How can this compound be utilized in polymer science, and what are key challenges in monomer incorporation?

As a monomer, it can copolymerize with epoxides (e.g., diglycidyl ethers) to form polyesters with tailored glass transition temperatures (Tg). Challenges include achieving high molecular weight (MW) due to steric bulk—optimize via ring-opening polymerization (ROP) with organocatalysts (e.g., DBU). Characterize polymers using gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) .

Q. What advanced separation techniques resolve isomeric mixtures of this compound?

Chiral stationary phase HPLC (CSP-HPLC) with hexane/isopropanol mobile phases separates cis/trans isomers. Supercritical fluid chromatography (SFC) using CO₂/modifier mixtures enhances resolution. Confirm enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.